molecular formula C13H15Br2N5OS B10880537 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide

2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide

Cat. No.: B10880537
M. Wt: 449.17 g/mol
InChI Key: ZTHJULMSVGNKAR-UHFFFAOYSA-N
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Description

2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(3,5-DIBROMO-2-PYRIDYL)ACETAMIDE is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(3,5-DIBROMO-2-PYRIDYL)ACETAMIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

    Attachment of the Pyridyl Group: The pyridyl group can be attached through a nucleophilic substitution reaction using 3,5-dibromo-2-pyridyl halides.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an amidation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the pyridyl group, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(3,5-DIBROMO-2-PYRIDYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(3,5-DIBROMO-2-PYRIDYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes involved in cell wall synthesis.

    Pathways Involved: The compound can interfere with metabolic pathways, leading to the disruption of cellular processes and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Voriconazole: Another triazole antifungal agent with a broader spectrum of activity.

    Trazodone: An antidepressant with a triazole ring in its structure.

Uniqueness

2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(3,5-DIBROMO-2-PYRIDYL)ACETAMIDE is unique due to its combination of a triazole ring, a butyl chain, and a dibromo-pyridyl group. This unique structure imparts specific biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H15Br2N5OS

Molecular Weight

449.17 g/mol

IUPAC Name

2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide

InChI

InChI=1S/C13H15Br2N5OS/c1-2-3-4-10-17-13(20-19-10)22-7-11(21)18-12-9(15)5-8(14)6-16-12/h5-6H,2-4,7H2,1H3,(H,16,18,21)(H,17,19,20)

InChI Key

ZTHJULMSVGNKAR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=NN1)SCC(=O)NC2=C(C=C(C=N2)Br)Br

Origin of Product

United States

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